molecular formula C18H15ClN4OS B10968275 2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10968275
M. Wt: 370.9 g/mol
InChI Key: YVKMDAMUYFHDFH-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenoxy group, a tetrahydrobenzothieno ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate: : The initial step involves the reaction of 2-chlorophenol with formaldehyde to form 2-(chlorophenoxy)methanol. This reaction is usually carried out under acidic conditions using hydrochloric acid as a catalyst.

  • Cyclization to Form the Benzothieno Ring: : The next step involves the cyclization of the intermediate with a suitable thiol, such as thiourea, under basic conditions to form the benzothieno ring. This step often requires heating and the use of a base like sodium hydroxide.

  • Formation of the Triazolopyrimidine Core: : The final step involves the reaction of the benzothieno intermediate with a triazole derivative under acidic conditions to form the triazolopyrimidine core. This step may involve the use of a strong acid like sulfuric acid and elevated temperatures to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the triazolopyrimidine core, often using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-[(2-Bromophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-[(2-Fluorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the presence of the chlorophenoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorophenoxy group enhances its ability to interact with certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H15ClN4OS/c19-12-6-2-3-7-13(12)24-9-15-21-17-16-11-5-1-4-8-14(11)25-18(16)20-10-23(17)22-15/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

YVKMDAMUYFHDFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)COC5=CC=CC=C5Cl

Origin of Product

United States

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